1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea
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Overview
Description
1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea is a synthetic compound that features a piperidine ring substituted with a benzenesulfonyl group and a tert-butylurea moiety.
Preparation Methods
The synthesis of 1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The benzenesulfonyl group is then introduced through sulfonylation reactions, and the tert-butylurea moiety is added via urea formation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity .
Chemical Reactions Analysis
1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced with other functional groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to these targets, while the piperidine ring and tert-butylurea moiety contribute to the overall stability and activity of the compound. The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea can be compared with other piperidine derivatives, such as:
1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide: This compound features a triazole ring instead of the tert-butylurea moiety, which may result in different biological activities and chemical properties.
Piperidinone derivatives: These compounds have a carbonyl group in place of the urea moiety, which can affect their reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-tert-butylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-18(2,3)20-17(22)19-13-12-15-9-7-8-14-21(15)25(23,24)16-10-5-4-6-11-16/h4-6,10-11,15H,7-9,12-14H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZILBXRMJXDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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